molecular formula C23H29N3O6 B8103718 VHL Ligand 8

VHL Ligand 8

Cat. No.: B8103718
M. Wt: 443.5 g/mol
InChI Key: BYUIKERVKHGIMC-OEMYIYORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VHL Ligand 8 is a small molecule ligand that targets the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. This system is crucial for regulating protein degradation within cells. This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins by recruiting E3 ligases like VHL .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of VHL Ligand 8 involves several key steps. One common approach is the use of L-hydroxyproline as a starting material. The synthetic route typically includes the following steps :

    Protection of the Hydroxy Group: The hydroxy group of L-hydroxyproline is protected using a suitable protecting group such as N-Boc.

    Amination: The protected hydroxyproline undergoes amination to introduce a benzylic amine group.

    Arylation: The key step involves the C-H arylation of a thiazole ring using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr.

    Deprotection and Amidation: The protecting group is removed, and the resulting amine is coupled with an appropriate acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

VHL Ligand 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

VHL Ligand 8 has a wide range of scientific research applications :

    Chemistry: It is used in the development of PROTACs for targeted protein degradation.

    Biology: It helps in studying protein-protein interactions and cellular pathways.

    Medicine: It has potential therapeutic applications in treating diseases by degrading disease-related proteins.

    Industry: It is used in the development of new drugs and chemical tools for research.

Mechanism of Action

VHL Ligand 8 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. The molecular targets include hypoxia-inducible factors, which are crucial for cellular responses to oxygen levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high binding affinity and specificity for the VHL protein. This makes it a valuable tool in the development of targeted protein degradation therapies and research applications .

Properties

IUPAC Name

(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUIKERVKHGIMC-OEMYIYORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.